Scutellarin

Descripción general

Descripción

La escutelarína es un compuesto flavonoides natural que se encuentra principalmente en plantas como Scutellaria baicalensis y Erigeron breviscapus . Es conocida por su amplio rango de actividades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes, cardioprotectores, antidiabéticos, neuroprotectores, anticancerígenos y antimicrobianos . La escutelarína se ha utilizado tradicionalmente en la medicina china para tratar diversos trastornos, especialmente enfermedades cardiovasculares y neurodegenerativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La escutelarína se puede sintetizar a través de varias reacciones químicas, incluyendo acetilación, aldolización, ciclización e hidrólisis . Un método eficiente implica la síntesis de escutelarín, un metabolito in vivo de la escutelarína, a partir de 3,4,5-trimetoxifenol con alto rendimiento . Las condiciones de reacción típicamente involucran el uso de ácido sulfúrico concentrado y otros reactivos a temperaturas controladas .

Métodos de producción industrial

La producción industrial de escutelarína a menudo implica la extracción de fuentes naturales como Scutellaria baicalensis y Erigeron breviscapus . El proceso de extracción incluye pasos como extracción con disolventes, purificación y cristalización para obtener escutelarína de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La escutelarína sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico concentrado, peróxido de hidrógeno y varios disolventes orgánicos . Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Productos principales

Los productos principales que se forman a partir de estas reacciones incluyen escutelarín y otros derivados con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

La escutelarína tiene un amplio rango de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La escutelarína ejerce sus efectos a través de múltiples objetivos moleculares y vías. Modula las vías de señalización inflamatoria, la expresión de citocinas e inhibe las especies reactivas de oxígeno . En el tratamiento del cáncer, la escutelarína induce la apoptosis en las células tumorales al unirse al receptor del factor de necrosis tumoral II en las células T reguladoras asociadas al tumor . También inhibe los efectos angiogénicos inducidos por la alta glucosa y la hipoxia en las células endoteliales retinianas humanas a través de la vía de especies reactivas de oxígeno/factor inducible por hipoxia-1α/factor de crecimiento endotelial vascular .

Comparación Con Compuestos Similares

La escutelarína es única entre los flavonoides debido a su amplio rango de actividades farmacológicas y sus objetivos moleculares específicos. Compuestos similares incluyen:

Escutelarín: Un metabolito in vivo de la escutelarína con mayor absorción y efectos protectores contra el daño neuronal.

La escutelarína destaca por su uso extensivo en la medicina tradicional china y su amplio espectro de efectos terapéuticos .

Actividad Biológica

Scutellarin is a flavonoid glycoside primarily derived from the plant Scutellaria baicalensis and has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, supported by data tables and research findings.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms:

- Inhibition of NF-κB Pathway : this compound prevents the activation of the IKK complex, which leads to the degradation of IκBα and subsequent release of NF-κB, a key transcription factor in inflammatory responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, COX-2, and iNOS in both in vitro and in vivo models .

- Regulation of p38 MAPK Pathway : this compound modulates the p38 pathway by reducing the phosphorylation of transcription factors involved in inflammation. This action leads to decreased production of inflammatory mediators .

Table 1: Inflammatory Cytokines Modulated by this compound

| Cytokine | Effect of this compound | Reference |

|---|---|---|

| IL-1β | Decreased mRNA and protein levels | |

| IL-6 | Inhibition of expression | |

| TNF-α | Reduced levels | |

| COX-2 | Suppressed expression | |

| iNOS | Inhibited production |

2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating cellular damage in various tissues .

3. Neuroprotective Effects

Research indicates that this compound provides neuroprotection in models of ischemic brain injury:

- Ischemic Stroke Models : In animal studies using the middle cerebral artery occlusion (MCAO) model, this compound administration significantly reduced infarct size and improved neurological outcomes. It was shown to decrease apoptosis markers such as cleaved-caspase 3 and promote neuronal survival .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group | Reference |

|---|---|---|---|

| Infarct Size | Higher | Significantly lower | |

| Cleaved-caspase 3 Levels | Elevated | Reduced | |

| Neurological Score | Poor | Improved |

4. Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Mechanisms : Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle proteins and inhibition of tumor growth factors .

- Drug Interaction : this compound has been shown to affect the pharmacokinetics of other drugs such as rosuvastatin by inhibiting its uptake through transporters like hOATP1B3 .

Table 3: Anticancer Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Induction of Apoptosis | Increased apoptotic markers | |

| Cell Cycle Regulation | Arrested progression | |

| Tumor Growth Inhibition | Reduced tumor size |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cardiovascular Protection : Clinical trials have shown that this compound can improve blood flow and reduce symptoms in patients with cardiovascular diseases. Its anticoagulant properties have been beneficial in managing conditions like hypertension and hyperlipidemia .

- Glaucoma Treatment : A study indicated that oral administration of this compound preserved retinal structure and function in models of chronic elevated intraocular pressure (IOP), suggesting its potential as a therapeutic agent for glaucoma .

Propiedades

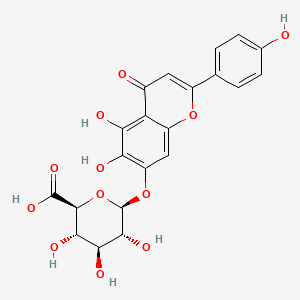

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.